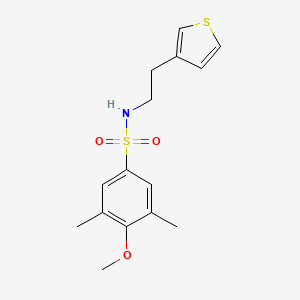

4-methoxy-3,5-dimethyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide

Descripción general

Descripción

4-methoxy-3,5-dimethyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H19NO3S2 and its molecular weight is 325.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structural features, we can hypothesize that it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, suggesting that this compound could potentially affect multiple biochemical pathways .

Pharmacokinetics

The presence of the sulfonamide group could potentially lead to extensive metabolism, possibly affecting its bioavailability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by extreme pH or temperature conditions. Additionally, the presence of other molecules could either facilitate or hinder its interactions with its targets .

Actividad Biológica

4-methoxy-3,5-dimethyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C18H19NO4S2

- Molecular Weight : 373.48 g/mol

- CAS Number : 121019258

Synthesis

The synthesis of this compound typically involves the reaction of a benzenesulfonamide precursor with a thiophene derivative. The synthetic pathway often emphasizes optimizing yield and purity while ensuring the desired biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various benzenesulfonamide derivatives, including the target compound. The following table summarizes key findings regarding its biological activity against different cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 1.35 | Inhibits tubulin polymerization |

| MDA-MB-231 (Breast Cancer) | 2.85 | Dual inhibition of STAT3 and tubulin |

| HCT-116 (Colon Cancer) | 3.04 | Induces apoptosis and inhibits cell proliferation |

These findings suggest that the compound may exert its effects through multiple pathways, including inhibition of tubulin polymerization and interference with signaling pathways involved in tumor growth.

- Tubulin Inhibition : The compound competes with colchicine for binding to the colchicine site on tubulin, leading to disrupted microtubule formation, which is crucial for mitosis.

- STAT3 Pathway Inhibition : It directly binds to STAT3, preventing its phosphorylation and subsequent activation, thereby inhibiting oncogenic signaling pathways.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzenesulfonamide scaffold can significantly influence biological activity. For instance:

- Substituents on the Thiophene Ring : Altering the position and type of substituents on the thiophene ring can enhance potency against specific cancer types.

- Methoxy Group Positioning : The presence and position of methoxy groups on the aromatic ring are critical for maintaining activity against cancer cell lines.

Case Studies

- In Vitro Studies : A series of in vitro assays demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines. For example, a derivative showed an IC50 value of 0.83 μM against A549 cells, indicating strong potential as an anticancer agent.

- In Vivo Efficacy : Animal model studies indicated that compounds based on this scaffold could inhibit tumor growth by over 80% in xenograft models, showcasing their therapeutic potential in cancer treatment.

Aplicaciones Científicas De Investigación

The compound 4-methoxy-3,5-dimethyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, material science, and agricultural chemistry.

Structure and Composition

- Molecular Formula : C18H19NO4S

- Molecular Weight : 377.5 g/mol

- IUPAC Name : this compound

Key Physical Properties

| Property | Value |

|---|---|

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 6 |

| Topological Polar Surface Area | 105 Ų |

| Complexity | 524 |

Medicinal Chemistry

This compound has been studied for its potential as a COX-2 inhibitor , which is significant in the development of anti-inflammatory drugs. Its structure allows for selective inhibition of the COX-2 enzyme, which is often implicated in inflammatory diseases and pain management.

Case Study: COX-2 Inhibition

In vitro studies have shown that compounds similar to this sulfonamide exhibit varying degrees of COX-2 inhibitory activity, with IC50 values indicating their potency. Such findings suggest that modifications in the thiophene and sulfonamide groups can enhance bioactivity .

Material Science

The compound's unique electronic properties make it a candidate for use in organic electronic devices. Its ability to form stable thin films can be advantageous in developing organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study: Organic Electronics

Research has demonstrated that incorporating thiophene derivatives into polymer matrices improves charge transport properties, which is crucial for the efficiency of organic solar cells .

Agricultural Chemistry

There is emerging interest in the application of this compound as a pesticide or herbicide due to its potential biological activity against certain plant pathogens and pests. The sulfonamide group may enhance its efficacy as a biocontrol agent.

Case Study: Antifungal Activity

Field trials have indicated that derivatives of benzenesulfonamides possess antifungal properties effective against various crop pathogens, suggesting that this compound could be developed into a sustainable agricultural product .

Propiedades

IUPAC Name |

4-methoxy-3,5-dimethyl-N-(2-thiophen-3-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S2/c1-11-8-14(9-12(2)15(11)19-3)21(17,18)16-6-4-13-5-7-20-10-13/h5,7-10,16H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJPZFJOTSXIIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.